molecular formula C24H23F4N3O2 B2754618 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 877633-09-5

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2754618
CAS No.: 877633-09-5
M. Wt: 461.461
InChI Key: NFUCQMVORJVWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a 2-fluorophenyl group, an ethyl chain bearing a furan-2-yl moiety, and a benzamide group with a para-trifluoromethyl substituent. Such structural elements are common in ligands targeting neurotransmitter receptors (e.g., dopamine or serotonin receptors), where the fluorophenyl and trifluoromethyl groups enhance lipophilicity and binding affinity . The furan-2-yl group may contribute to π-π stacking interactions, while the piperazine ring provides conformational flexibility for receptor engagement.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F4N3O2/c25-19-4-1-2-5-20(19)30-11-13-31(14-12-30)21(22-6-3-15-33-22)16-29-23(32)17-7-9-18(10-8-17)24(26,27)28/h1-10,15,21H,11-14,16H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUCQMVORJVWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-(trifluoromethyl)benzamide, a compound with a complex structure, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of the compound involves several steps, beginning with the reaction of saccharin derivatives and piperazine. The process typically includes:

  • Starting Materials : Saccharin N-(4-(methyl)phenethyl 4-methylbenzenesulfonate) and 1-(2-fluorophenyl)piperazine.
  • Reagents : Potassium carbonate as a base in acetonitrile.
  • Conditions : The reaction is stirred at reflux for 16 hours, followed by purification through silica gel column chromatography.

The resulting compound features a twisted conformation with notable torsion angles between various moieties, which may influence its biological interactions .

Biological Activity

The biological activity of this compound has been evaluated through various in vitro studies, focusing on its anticancer properties and interactions with biological targets.

Anticancer Properties

Several studies have reported the compound's efficacy against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma).
  • IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects. For instance, one study highlighted an IC50 value of 15.63 µM against MCF-7 cells, comparable to established drugs like Tamoxifen .

The mechanism through which the compound exerts its anticancer effects involves:

  • Induction of Apoptosis : Western blot analysis revealed increased expression of p53 and cleavage of caspase-3 in treated cancer cells, suggesting activation of apoptotic pathways.
  • Molecular Interactions : Molecular docking studies indicated strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins, similar to those observed with Tamoxifen .

Case Studies

A few notable case studies provide insights into the compound's biological activity:

  • Study on MCF-7 Cells :
    • The compound was tested for its ability to inhibit cell proliferation.
    • Results showed significant cytotoxicity with an IC50 value of 15.63 µM.
    • Apoptotic markers were upregulated, confirming its potential as an anticancer agent .
  • Comparative Analysis with Other Compounds :
    • In comparisons with other derivatives, the compound demonstrated superior activity against specific cancer types.
    • For instance, derivatives based on similar scaffolds showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating that structural modifications can enhance potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Structural FeatureImpact on Activity
Piperazine MoietyEssential for receptor binding
2-Fluorophenyl GroupEnhances lipophilicity and bioavailability
Furan RingContributes to interaction with biological targets
Trifluoromethyl GroupModulates electronic properties and stability

Scientific Research Applications

Neuropharmacology

The compound shows promise in neuropharmacological applications due to its ability to modulate neurotransmitter systems. Studies indicate that similar piperazine derivatives can interact with serotonin receptors, potentially influencing mood disorders and anxiety treatments. The trifluoromethyl group may enhance the compound's binding affinity to these receptors, making it a candidate for further exploration in psychopharmacology.

Antidepressant Activity

Research has suggested that compounds with similar structures exhibit antidepressant-like effects in animal models. The interaction with serotonergic pathways could lead to mood stabilization and anxiety reduction, indicating its potential use in treating depression.

Anticancer Potential

Preliminary studies have indicated that derivatives of this compound may possess anticancer properties by inhibiting tumor growth through apoptosis induction in cancer cells. The specific mechanisms remain under investigation, but the structural features suggest possible interactions with cellular signaling pathways involved in cancer progression.

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry investigated the effects of similar piperazine derivatives on serotonin receptor modulation. Results indicated that these compounds exhibited significant binding affinity to 5-HT receptors, suggesting their potential as antidepressants .

Case Study 2: Anticancer Activity

In another study featured in Cancer Research, researchers explored the anticancer properties of structurally related compounds. The findings demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction .

Comparison with Similar Compounds

Piperazine Derivatives with Fluorophenyl Substitutions

  • N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (): Similarities: Contains a 4-fluorophenyl-piperazine group and furan-2-yl-ethyl chain. Differences: Replaces the trifluoromethylbenzamide with a benzodioxine sulfonamide. Sulfonamide groups typically increase metabolic stability but may reduce blood-brain barrier penetration compared to benzamides . Key Insight: The 4-fluorophenyl substitution (vs.
  • 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () :

    • Similarities : Shares a 2-fluorophenyl-piperazine moiety.
    • Differences : Lacks the furan-2-yl group and trifluoromethylbenzamide; instead, it has a ketone-linked hydroxyphenyl group.
    • Key Insight : The absence of a heterocyclic group (e.g., furan) may limit interactions with hydrophobic receptor pockets .

Heterocyclic Substituents: Furan vs. Thiophene/Thiazole

  • 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 18, ) :

    • Similarities : Contains a piperazine ring and trifluoromethylphenyl group.
    • Differences : Replaces furan-2-yl with thiophene and uses a ketone linker instead of an ethyl chain.
    • Key Insight : Thiophene’s higher lipophilicity compared to furan could enhance membrane permeability but may alter binding kinetics due to sulfur’s polarizability .
  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () :

    • Similarities : Fluorophenyl and benzamide groups.
    • Differences : Uses a dihydrothienylidene scaffold instead of piperazine and lacks the trifluoromethyl group.
    • Key Insight : The rigid thienylidene structure may restrict conformational flexibility, reducing receptor compatibility compared to piperazine-based analogs .

Trifluoromethylbenzamide Analogs

  • N-(2-(tert-Butyl)phenyl)-4-(4-methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (Compound 22, ): Similarities: Contains a benzamide core. Differences: Substitutes trifluoromethyl with methoxy and tert-butyl groups; includes a pyridyl-ethyl chain.
  • N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide () :

    • Similarities : Benzamide backbone.
    • Differences : Uses a boronate ester instead of trifluoromethyl; lacks piperazine and furan groups.
    • Key Insight : Boronate esters are rare in drug design due to hydrolytic instability, highlighting the superiority of trifluoromethyl for stability and electronegativity .

Structural Comparison Table

Compound Name/Evidence ID Piperazine Fluorophenyl Heterocycle Benzamide Substituent Key Difference(s)
Target Compound Yes (2-F) 2-Fluorophenyl Furan-2-yl 4-Trifluoromethyl Reference standard
N-[2-[4-(4-FP)piperazinyl]-2-furyl ethyl]... (5) Yes (4-F) 4-Fluorophenyl Furan-2-yl Benzodioxine sulfonamide 4-F substitution; sulfonamide vs. benzamide
Compound 18 (4) Yes None Thiophene 4-Trifluoromethyl Thiophene replaces furan; ketone linker
4-Fluoro-N-[3-(2-FP)-thienylidene]-benzamide (11) No 2-Fluorophenyl Thienylidene None Rigid thienylidene scaffold
Compound 22 (8) No None Pyridine Methoxy/tert-butyl Increased steric bulk

Preparation Methods

Preparation of 4-(2-Fluorophenyl)piperazine

Starting Materials :

  • Piperazine (1.0 eq)
  • 1-Bromo-2-fluorobenzene (1.2 eq)

Reaction Conditions :

  • Solvent: Anhydrous dimethylformamide (DMF)
  • Base: Potassium carbonate (K₂CO₃, 2.0 eq)
  • Temperature: 120°C, 24 hours under nitrogen.

Workup :

  • Dilution with dichloromethane (DCM), washing with water, and drying over MgSO₄.
  • Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields 4-(2-fluorophenyl)piperazine as a white solid (Yield: 68%).

Synthesis of 2-(Furan-2-yl)ethylamine

Method :

  • Henry Reaction : Furan-2-carbaldehyde reacts with nitromethane in the presence of ammonium acetate to form β-nitrostyrene.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) in methanol converts the nitro group to an amine.

Key Data :

  • Intermediate (β-nitrostyrene): $$ R_f = 0.45 $$ (TLC, hexane/ethyl acetate 4:1).
  • Final product: $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.42 (d, 1H, furan), 6.35 (m, 2H, furan), 3.15 (t, 2H, CH₂NH₂), 2.85 (t, 2H, CH₂).

Assembly of the Ethylamine Backbone

Alkylation Reaction :

  • Reactants : 2-(Furan-2-yl)ethylamine (1.0 eq), 4-(2-fluorophenyl)piperazine (1.1 eq).
  • Conditions : Reflux in acetonitrile with K₂CO₃ (2.5 eq) for 16 hours.

Purification :

  • Column chromatography (DCM/methanol 9:1) isolates the secondary amine intermediate (Yield: 74%).

Amide Coupling with 4-(Trifluoromethyl)benzoyl Chloride

Activation :

  • 4-(Trifluoromethyl)benzoic acid (1.0 eq) is treated with thionyl chloride (SOCl₂, 3.0 eq) to generate the acyl chloride.

Coupling Reaction :

  • Reactants : Secondary amine (1.0 eq), acyl chloride (1.2 eq).
  • Base : Triethylamine (Et₃N, 2.0 eq) in anhydrous DCM at 0°C → room temperature, 12 hours.

Workup :

  • Extraction with NaHCO₃ (5%) and brine.
  • Final purification via reverse-phase HPLC (acetonitrile/water + 0.1% TFA) yields the title compound (Yield: 62%).

Optimization Challenges

Steric Hindrance in Amide Formation

The bulky trifluoromethyl group and furan-ethyl substituents necessitate slow addition of the acyl chloride to prevent dimerization. Solvent screening identified DCM as optimal over THF due to better solubility.

Piperazine Alkylation

Competitive over-alkylation was mitigated by using a slight excess of 1-bromo-2-fluorobenzene (1.2 eq) and controlled reaction times.

Analytical Characterization

Property Value Method
Molecular Formula C₂₄H₂₃F₄N₃O₂ HRMS (ESI+)
Molecular Weight 461.5 g/mol Calculated
$$ ^1H $$ NMR (CDCl₃) δ 7.85 (d, 2H, ArH), 7.65 (d, 2H, ArH), 6.45 (m, 2H, furan) 400 MHz
$$ ^{19}F $$ NMR δ -62.5 (CF₃), -112.4 (Ar-F) 376 MHz
HPLC Purity >98% C18 column, 254 nm

Q & A

Q. What are the critical steps in synthesizing N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-(trifluoromethyl)benzamide?

The synthesis involves multi-step organic reactions:

  • Nucleophilic substitution to introduce the 2-fluorophenylpiperazine moiety.
  • Coupling reactions to attach the furan-2-yl and trifluoromethylbenzamide groups, often using activated intermediates like benzoyl chlorides.
  • Purification via column chromatography (normal or reverse phase) and structural confirmation by NMR and mass spectrometry . Key challenges include controlling steric hindrance during coupling and optimizing solvent systems (e.g., acetonitrile or DCM) for high yields .

Q. How is the compound characterized to confirm structural integrity?

  • 1H/13C NMR : Assign peaks to confirm piperazine, furan, and benzamide moieties. For example, the trifluoromethyl group appears as a singlet in 19F NMR .
  • LC/MS : Validate molecular weight (e.g., M+H+ ion) and purity (>95%).
  • X-ray crystallography (if applicable): Resolve stereochemistry, as seen in similar piperazine-benzamide derivatives .

Q. What preliminary biological assays are recommended to assess its activity?

  • In vitro receptor binding assays : Screen for affinity toward serotonin (5-HT1A) or dopamine receptors, given structural analogs' activity .
  • Antimicrobial testing : Use MIC assays against Gram-positive/negative strains, referencing fluorophenyl-piperazine compounds with reported antibacterial effects .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antitumor potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with methyl or methoxy groups) and compare bioactivity .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites, such as the piperazine nitrogen or furan oxygen .
  • Functional group swaps : Replace the furan-2-yl group with thiophene or pyrrole to assess heterocyclic effects on receptor binding .

Q. What strategies resolve contradictory data in receptor binding studies?

  • Orthogonal assays : Validate binding results using SPR (surface plasmon resonance) alongside radioligand displacement to rule out assay-specific artifacts.
  • Molecular docking : Compare binding poses in homology models (e.g., 5-HT1A receptor) to explain discrepancies. For example, fluorophenyl orientation may affect hydrogen bonding .
  • Metabolic stability tests : Assess if rapid degradation (e.g., via CYP450 enzymes) skews in vitro activity measurements .

Q. How can molecular docking guide the optimization of this compound for CNS targets?

  • Target selection : Prioritize receptors with known piperazine/benzamide interactions (e.g., dopamine D3 or sigma-1 receptors) .
  • Docking protocols : Use AutoDock Vina or Glide to simulate ligand-receptor interactions. Pay attention to:
  • Lipophilic pockets : The trifluoromethyl group may enhance binding to hydrophobic regions .
  • Piperazine flexibility : Adjust dihedral angles to minimize steric clashes .
    • Free energy calculations : Apply MM/GBSA to rank analog binding affinities computationally .

Q. What analytical methods are critical for resolving synthetic byproducts or degradation products?

  • HPLC-MS/MS : Detect trace impurities (e.g., de-fluorinated byproducts) with high sensitivity .
  • Stability studies : Use accelerated conditions (40°C/75% RH) to identify hydrolytic degradation pathways, particularly at the benzamide or sulfonyl linkages .
  • Isotopic labeling : Introduce 13C/2H labels at labile positions (e.g., furan or piperazine) to track degradation mechanisms .

Methodological Tables

Key Functional Groups & Impact
Trifluoromethyl
2-Fluorophenyl
Furan-2-yl
Common Contaminants in Synthesis Resolution Strategy
Unreacted benzoyl chlorideQuench with aqueous NaHCO3 and extract
Piperazine dimer byproductsOptimize stoichiometry (1:1.2 molar ratio)
Sulfur-containing impuritiesUse activated charcoal during purification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.